1-Benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one
1-Benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one
Brand Name:
Vulcanchem
CAS No.:
133536-28-4
VCID:
VC21213067
InChI:
InChI=1S/C27H32O2S/c1-20-16-17-27(29-19-21-10-6-4-7-11-21)18-22(28)14-15-24(25(20)26(27,2)3)30-23-12-8-5-9-13-23/h4-13,24H,14-19H2,1-3H3/t24-,27+/m0/s1
SMILES:
CC1=C2C(CCC(=O)CC(C2(C)C)(CC1)OCC3=CC=CC=C3)SC4=CC=CC=C4
Molecular Formula:
C27H32O2S
Molecular Weight:
420.6 g/mol
1-Benzyloxy-8,11,11-trimethyl-6-phenylthiobicyclo(5.3.1)undec-7-en-3-one
CAS No.: 133536-28-4
Cat. No.: VC21213067
Molecular Formula: C27H32O2S
Molecular Weight: 420.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133536-28-4 |
|---|---|
| Molecular Formula | C27H32O2S |
| Molecular Weight | 420.6 g/mol |
| IUPAC Name | (1R,6S)-8,11,11-trimethyl-1-phenylmethoxy-6-phenylsulfanylbicyclo[5.3.1]undec-7-en-3-one |
| Standard InChI | InChI=1S/C27H32O2S/c1-20-16-17-27(29-19-21-10-6-4-7-11-21)18-22(28)14-15-24(25(20)26(27,2)3)30-23-12-8-5-9-13-23/h4-13,24H,14-19H2,1-3H3/t24-,27+/m0/s1 |
| Standard InChI Key | BDGSMSWNOIYMSW-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=C2[C@H](CCC(=O)C[C@@](C2(C)C)(CC1)OCC3=CC=CC=C3)SC4=CC=CC=C4 |
| SMILES | CC1=C2C(CCC(=O)CC(C2(C)C)(CC1)OCC3=CC=CC=C3)SC4=CC=CC=C4 |
| Canonical SMILES | CC1=C2C(CCC(=O)CC(C2(C)C)(CC1)OCC3=CC=CC=C3)SC4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator